

# An In-depth Technical Guide on the Explosive Properties of Hydrated Ferrous Picrate

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## Compound of Interest

Compound Name: *Ferrous picrate*

Cat. No.: *B1611519*

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This technical guide provides a comprehensive overview of the explosive properties of hydrated **ferrous picrate**. Drawing from available scientific literature, this document details its synthesis, thermal behavior, and sensitivity to common stimuli. While specific quantitative data for some explosive characteristics of the hydrated form are not extensively reported in publicly available literature, this guide presents the known qualitative properties and the standardized experimental protocols used for their determination.

## Introduction

**Ferrous picrate**, the iron(II) salt of picric acid, is a metallic picrate that has garnered interest primarily as a fuel additive. However, like many metallic picrates, it possesses energetic properties that necessitate a thorough understanding for safe handling and potential applications. The presence of water of hydration significantly influences its explosive characteristics, generally leading to a decrease in sensitivity compared to its anhydrous form. Hydrated **ferrous picrate** typically exists with six to eight water molecules (hexahydrate to octahydrate).[1] This guide focuses on the explosive and thermal properties of this hydrated compound.

## Synthesis of Hydrated Ferrous Picrate

Hydrated **ferrous picrate** can be synthesized through several methods. The following outlines a common laboratory-scale procedure.

## Experimental Protocol: Synthesis from Picric Acid and Iron Powder

This method involves the direct reaction of picric acid with iron powder in an aqueous solution.

### Materials:

- Picric acid (saturated aqueous solution)
- Iron powder (e.g., 200 mesh)
- Deionized water
- Filtration apparatus
- Heating and condensation apparatus
- Plastic vat

### Procedure:

- A saturated solution of picric acid is prepared in deionized water.
- Iron powder is slowly added to the stirred picric acid solution at room temperature.
- The mixture is stirred for approximately two hours. The completion of the reaction can be monitored by measuring the pH of the solution, which will rise to approximately 6.<sup>[1]</sup>
- The solution is then filtered to remove any unreacted iron powder.
- The filtrate is heated and concentrated.
- The concentrated solution is poured into a plastic vat to allow for the crystallization of hydrated **ferrous picrate**.

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Figure 1. Experimental Workflow for Synthesis of Hydrated **Ferrous Picrate**

## Explosive Properties

The explosive properties of hydrated **ferrous picrate** are significantly moderated by the presence of water of crystallization. Anhydrous picrates are generally more sensitive to stimuli such as impact and friction.<sup>[2]</sup>

## Data Presentation

The following table summarizes the available quantitative data for the explosive properties of hydrated **ferrous picrate**.

Property	Value	Remarks
Impact Sensitivity	Data Not Available	Qualitatively described as having low sensitivity due to the high number of water molecules of crystallization.
Friction Sensitivity	Data Not Available	Qualitatively described as having low sensitivity due to the high number of water molecules of crystallization.
Detonation Velocity	Data Not Available	No data found in the reviewed literature.

## Experimental Protocols for Sensitivity Testing

The impact sensitivity of energetic materials is commonly determined using a drop-hammer apparatus.

Apparatus:

- Drop-hammer machine (e.g., ERL Type 12) with a specified weight (e.g., 2.5 kg or 5 kg).
- Steel anvil and striker pin.

- Sample holder.
- Microphone and recording voltmeter to detect reaction.

Procedure:

- A small, measured sample (e.g., 35-40 mg) of the explosive is placed on the anvil.
- The striker is gently placed on top of the sample.
- A weight is dropped from a known height onto the striker.
- The outcome (reaction or no reaction, often determined by sound level) is recorded.
- The drop height is varied in a systematic way (e.g., the Bruceton "up-and-down" method) for a series of tests.
- The data is statistically analyzed to determine the 50% impact height (Dh50), which is the height from which the weight would be expected to cause a reaction in 50% of the trials. This value can be converted to energy (Joules).

The BAM (Bundesanstalt für Materialforschung und -prüfung) friction test is a standard method for determining the sensitivity of a substance to frictional stimuli.

Apparatus:

- BAM friction apparatus, consisting of a fixed porcelain pin and a moving porcelain plate.
- A loading arm with various weights to apply a known force.

Procedure:

- A small amount of the test substance is placed on the porcelain plate.
- The porcelain pin is lowered onto the sample, and a specific load is applied via the loading arm.
- The porcelain plate is moved back and forth once under the pin over a distance of 10 mm.

- The test is repeated six times at a given load.
- If no reaction (e.g., spark, flame, or explosion) is observed, the load is increased to the next level.
- The friction sensitivity is reported as the lowest load at which a reaction occurs in at least one of six trials.

## Thermal Properties

The thermal stability of hydrated **ferrous picrate** is a critical aspect of its safety profile. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize its behavior upon heating.

### Data Presentation

Property	Value	Remarks
Hydration State	6 to 8 H <sub>2</sub> O molecules	Exists as a hexahydrate to an octahydrate.[1]
Dehydration Temperature Range	300 K - 400 K (27 °C - 127 °C)	Dehydration of the water of crystallization occurs within this range.[1]
Decomposition Onset Temperature (DSC)	Lower than picric acid	The exact temperature is not specified in the available literature, but the decomposition of iron picrate begins at a lower temperature than that of picric acid.[1]
Heat of Exothermic Reaction (DSC)	Less than picric acid	The energy released during decomposition is less than that of picric acid.[1]

## Experimental Protocols for Thermal Analysis

DSC and TGA are often performed simultaneously (SDT) to correlate changes in mass with thermal events.

#### Apparatus:

- A simultaneous thermal analyzer (STA) or separate DSC and TGA instruments.
- Sample crucibles (e.g., aluminum, ceramic).
- Inert purge gas (e.g., nitrogen).

#### Procedure:

- A small, accurately weighed sample of hydrated **ferrous picrate** is placed in a crucible.
- The crucible is placed in the instrument's furnace.
- The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas flow).
- The TGA measures the change in mass of the sample as a function of temperature.
- The DSC measures the difference in heat flow between the sample and a reference as a function of temperature.
- The resulting thermograms are analyzed to determine the temperatures of dehydration (endothermic event in DSC, mass loss in TGA) and decomposition (exothermic event in DSC, significant mass loss in TGA).

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*Figure 2. Conceptual Thermal Decomposition Pathway of Hydrated **Ferrous Picrate***

## Conclusion

Hydrated **ferrous picrate** is an energetic material whose explosive properties are significantly tempered by the presence of water of crystallization. It exhibits low sensitivity to impact and friction. Thermal analysis indicates that it undergoes dehydration before decomposition, with the decomposition initiating at a lower temperature but releasing less energy than picric acid. While qualitative data points to its relative stability, a lack of comprehensive quantitative data in

the public domain for its key explosive parameters, such as impact sensitivity, friction sensitivity, and detonation velocity, highlights an area for further research to fully characterize this compound for safety and potential applications. The experimental protocols provided herein represent standard methodologies that can be employed to obtain this missing data.

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